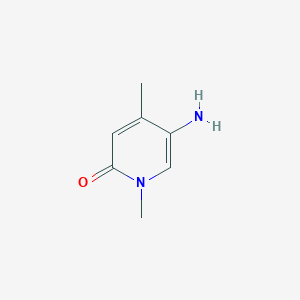

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

説明

特性

IUPAC Name |

5-amino-1,4-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFWQYYQOWTVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions typically include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure .

化学反応の分析

科学的研究の応用

Chemical Properties and Structure

5-Amino-DHP is characterized by a dihydropyridine backbone with an amino group at the 5-position and methyl groups at the 1 and 4 positions. Its molecular formula is , with a molecular weight of approximately 138.17 g/mol. The unique structure contributes to its biological activities and makes it a valuable scaffold in drug design.

Pharmaceutical Development

5-Amino-DHP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting neurological disorders and other diseases.

Neuroprotective Agents

Research indicates that derivatives of 5-Amino-DHP exhibit neuroprotective effects, potentially useful in treating conditions like Parkinson's disease and multiple sclerosis. The compound's interaction with calcium channels plays a vital role in regulating neurotransmitter release, which is critical for neuronal health .

Anticancer Activity

Studies have shown that compounds related to 5-Amino-DHP possess anticancer properties. For instance, derivatives have been tested for their effectiveness against various cancer cell lines, demonstrating significant cytotoxicity . The mechanism involves the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Certain derivatives have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics .

Biochemical Research Applications

5-Amino-DHP is utilized in various biochemical studies due to its ability to interact with specific biological targets.

Calcium Channel Modulation

The compound acts as an inhibitor of calcium influx into cells, influencing muscle contraction and neurotransmitter release. This property is essential for understanding calcium-dependent signaling pathways.

Receptor Interaction Studies

As an agonist for the GPR142 receptor, 5-Amino-DHP is studied for its role in modulating cellular processes regulated by this receptor. This interaction has implications for metabolic regulation and could lead to new therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the applications of 5-Amino-DHP:

作用機序

The mechanism of action of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as calcium channels. The compound can inhibit calcium influx by blocking these channels, leading to various physiological effects . This mechanism is similar to that of other dihydropyridine derivatives, which are known for their vasodilatory and cardiac depressant effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Positional Isomerism

5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one

- CAS : 909572-75-4

- InChIKey : MFDQOWGGMBJILW-UHFFFAOYSA-N

- Key Difference : Methyl groups at positions 1 and 6 instead of 1 and 3.

5-Bromo-1,4-dimethyl-1,2-dihydropyridin-2-one

Analogues with Functional Group Variations

5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

- CAS : 1691799-30-0

- Key Difference : Methoxymethyl substituent at position 1 instead of methyl.

- Implications : The methoxy group increases polarity and solubility in polar solvents. This modification is common in drug design to improve pharmacokinetics .

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

- Key Difference: Expanded quinoxaline dione core with additional nitrogen and ketone groups.

- Implications: The quinoxaline system introduces conjugation and redox activity, making it relevant in materials science or as a kinase inhibitor scaffold. Limited suppliers (1) suggest niche applications .

Heterocyclic Derivatives with Expanded Cores

2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1,4,5,6,7,8-hexahydropteridin-4-one

- CAS : 62989-33-7

- Key Difference: Pteridine core with hydroxyl and amino groups.

- Implications: The complex structure enables roles in folate metabolism or antibiotic activity. High polarity due to hydroxyl and amino groups limits membrane permeability .

Data Tables

Table 1: Structural and Supplier Comparison

Table 2: Physicochemical Properties (Inferred)

Research Implications

- Synthetic Utility: Brominated derivatives serve as intermediates in cross-coupling reactions, while amino variants are functionalized for drug discovery .

- Crystallography : SHELX software is critical for resolving subtle structural differences, such as methyl positioning in isomers .

- Biological Activity: Amino-substituted dihydropyridinones are explored as kinase inhibitors, whereas quinoxaline diones target oxidative stress pathways .

生物活性

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridine derivatives, known for their pharmacological properties. The presence of amino and methyl groups in its structure enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the compound's efficacy against leukemia cell lines (CCRF-CEM). At a concentration of 5 µM, moderate activity was observed, while at 50 µM, it showed selective anti-leukemic effects with low toxicity towards non-tumorigenic human lung fibroblasts (MRC-5) .

| Concentration (µM) | Cell Line | Activity Level |

|---|---|---|

| 5 | CCRF-CEM | Moderate |

| 50 | CCRF-CEM | Selective Anti-leukemic |

| 50 | MRC-5 | Low Cytotoxicity |

Antibacterial Activity

The antibacterial properties of the compound were also investigated. It was tested against both Gram-positive and Gram-negative bacteria.

- Results : The compound displayed significant antibacterial activity against E. coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Significant |

| B. subtilis | Significant |

Anticonvulsant Activity

The anticonvulsant profile of dihydropyridine derivatives has been explored extensively. In a study involving pentylenetetrazole-induced seizures in mice, compounds related to this compound showed promising results in delaying the onset of seizures .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This property may contribute to their neuroprotective effects.

- Receptor Interactions : The compound may act on specific receptors involved in cancer proliferation and bacterial resistance mechanisms.

Comparative Analysis with Similar Compounds

Comparative studies have shown that the biological activity of this compound varies with structural modifications:

| Compound | Anticancer Activity | Antibacterial Activity | Anticonvulsant Activity |

|---|---|---|---|

| 5-Amino-1,4-dimethyl-1,2-DHP | Moderate | Significant | Promising |

| Other Dihydropyridine Derivatives | Variable | Moderate | Limited |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyridine precursors. Key parameters include solvent polarity (e.g., ethanol or acetonitrile), temperature control (60–80°C), and catalytic agents such as ammonium acetate. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., β-keto esters and amines). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity . For scalability, microwave-assisted synthesis has shown reduced reaction times while maintaining yield consistency .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for confirming the dihydropyridine ring structure and substituent positions. Aromatic protons typically resonate at δ 6.5–7.5 ppm, while methyl groups appear at δ 1.2–2.0 ppm.

- IR Spectroscopy : Key absorptions include N-H stretches (~3300 cm) and C=O stretches (~1680 cm).

- HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, prepared as per USP guidelines) and methanol (70:30 v/v) at 1.0 mL/min flow rate. Retention times should be validated against reference standards .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential amine or solvent vapors.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Consult institutional guidelines for hazardous waste management. Safety data for structurally similar compounds (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) highlight the need for rigorous exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dihydropyridine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). To address this:

Comparative Studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Structural Analysis : Use X-ray crystallography or DFT calculations to confirm stereochemical integrity, as minor conformational changes can alter bioactivity.

Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., pharmacokinetic parameters in Bioinorganic Medicinal Chemistry) to identify trends .

Q. What computational approaches are suitable for predicting the reactivity or interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding and π-π stacking with active-site residues.

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electron density maps and reactive sites (e.g., nucleophilic amino groups).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .

Q. How to design experiments to investigate the compound’s stability under various pH and temperature conditions?

- Methodological Answer :

Accelerated Stability Testing : Prepare solutions in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological conditions). Incubate at 25°C, 40°C, and 60°C for 0–30 days.

Analytical Monitoring : Quantify degradation products via HPLC-MS at weekly intervals. Identify major degradation pathways (e.g., hydrolysis of the dihydropyridine ring).

Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at room temperature .

Data Integration and Validation

-

Key Parameters for Reproducibility :

Parameter Optimal Range Reference Synthesis Yield 65–80% HPLC Purity ≥95% Thermal Stability ≤40°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。